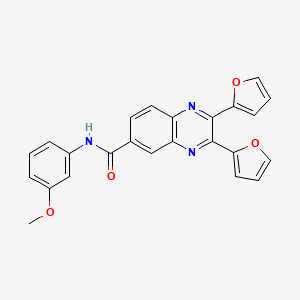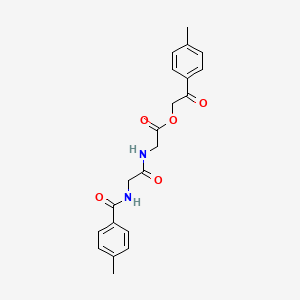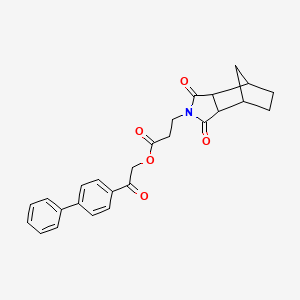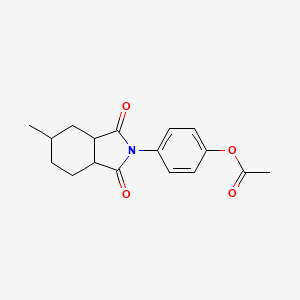![molecular formula C19H15ClN2O2S B4006887 N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE](/img/structure/B4006887.png)
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
Übersicht
Beschreibung
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is an organic compound with the molecular formula C14H11Cl2NO2S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenoxy group, a pyridylsulfanyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxybenzene.
Introduction of the Pyridylsulfanyl Group:
Acetamide Formation: The final step involves the reaction of the chlorophenoxy and pyridylsulfanyl intermediates with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pyridylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, leading to the formation of amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide: Shares structural similarities but lacks the pyridylsulfanyl group.
4-Acetyl-3,4’-dichlorodiphenyl ether: Similar in structure but differs in functional groups.
Uniqueness
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is unique due to the presence of both the chlorophenoxy and pyridylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)22-18(23)13-25-19-3-1-2-12-21-19/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCHRBEIXCYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{cyclopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4006806.png)
![Dimethyl 2-[(4-bromoanilino)-phenylmethyl]propanedioate](/img/structure/B4006812.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4006823.png)
![(4-aminophenyl)-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4006835.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B4006838.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4006841.png)




![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B4006853.png)

![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B4006875.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4006879.png)
